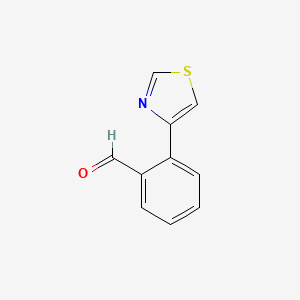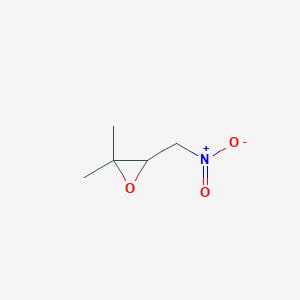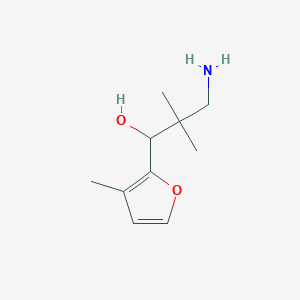
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is an organic compound that features a unique structure combining an amino group, a dimethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol typically involves the reaction of 3-methylfuran with 3-amino-2,2-dimethylpropan-1-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines or alcohols .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may also participate in π-π interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: Shares a similar structure but lacks the furan ring.
3-Methylfuran: Contains the furan ring but lacks the amino and dimethyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is unique due to its combination of an amino group, a dimethyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-7-4-5-13-8(7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
InChI Key |
IGUTZTDCCLKNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


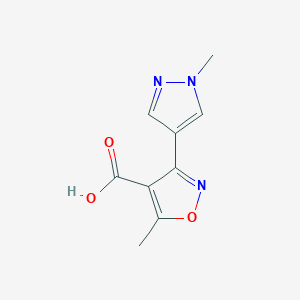
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
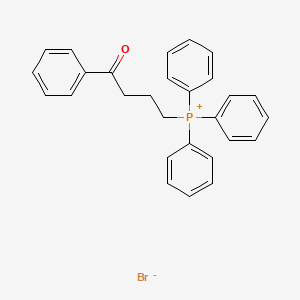
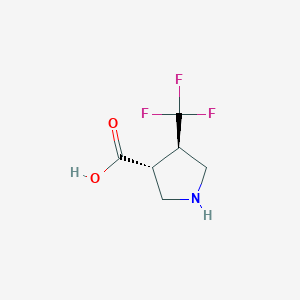
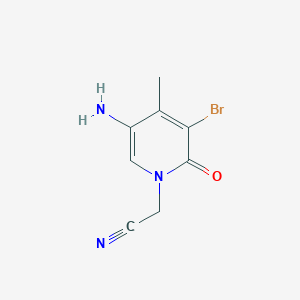
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)
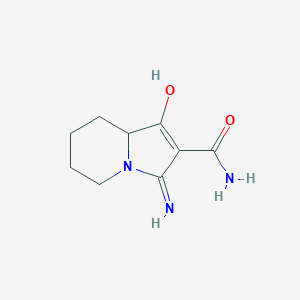
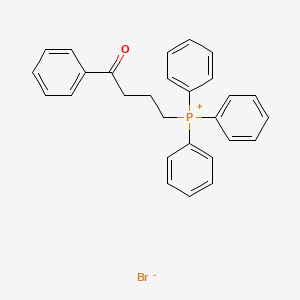
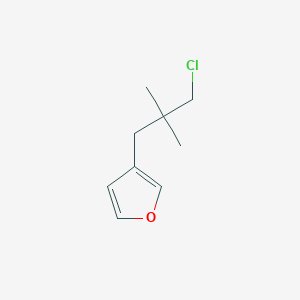
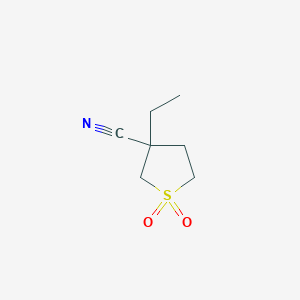
![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
